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molecular formula C9H7FN2 B8510879 3-amino-3-(4-fluorophenyl)acrylonitrile

3-amino-3-(4-fluorophenyl)acrylonitrile

Cat. No. B8510879
M. Wt: 162.16 g/mol
InChI Key: ORPYPQORYFJOFC-UHFFFAOYSA-N
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Patent
US03970622

Procedure details

The procedure of Example 1 was used to react 2.7 grams (0.117 mole) of sodium and 5.2 grams (0.126 mole) of acetonitrile with 10.0 grams (0.083 mole) of p-fluorobenzonitrile. After the addition of water, the reaction mixture was extracted three times with chloroform. The combined chloroform extracts were concentrated to obtain a dark-colored crystalline mass which was recrystallized four times from a mixture of chloroform and hexane to obtain yellow plates of β-amino-β-(p-fluorophenyl)acrylonitrile, mleting point 110°-112°C. Analysis: -- Calculated for C9H7N2F (percent): C, 66.66; H, 4.35; N, 17.27; F, 11.72. Found (percent): C, 66.48; H, 4.34; N, 17.21; F, 11.19.
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Na].[C:2](#[N:4])[CH3:3].[F:5][C:6]1[CH:13]=[CH:12][C:9]([C:10]#[N:11])=[CH:8][CH:7]=1>O>[NH2:11][C:10]([C:9]1[CH:12]=[CH:13][C:6]([F:5])=[CH:7][CH:8]=1)=[CH:3][C:2]#[N:4] |^1:0|

Inputs

Step One
Name
Quantity
2.7 g
Type
reactant
Smiles
[Na]
Name
Quantity
5.2 g
Type
reactant
Smiles
C(C)#N
Name
Quantity
10 g
Type
reactant
Smiles
FC1=CC=C(C#N)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted three times with chloroform
CONCENTRATION
Type
CONCENTRATION
Details
The combined chloroform extracts were concentrated
CUSTOM
Type
CUSTOM
Details
to obtain a dark-colored crystalline mass which
CUSTOM
Type
CUSTOM
Details
was recrystallized four times
ADDITION
Type
ADDITION
Details
from a mixture of chloroform and hexane

Outcomes

Product
Name
Type
product
Smiles
NC(=CC#N)C1=CC=C(C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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